N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide
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Overview
Description
LSM-1312 is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Synthesis and Structural Analysis
N-benzoyl derivatives like the specified compound have been explored in various synthesis and structural analysis studies. For example, the synthesis of heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-e n-2-amine and its subsequent reactions have been detailed, highlighting the role of such compounds in the development of new synthetic pathways and understanding molecular structures (Stamm, Linden, & Heimgartner, 2003). Similarly, crystal structures of related N-benzoyl derivatives have been determined to clarify their structural and reactive properties (Yamane et al., 1992).
Biological and Medicinal Applications
Several studies have explored the biological activities of benzamide derivatives. For instance, the anticancer evaluation of substituted benzamides has shown significant potential against various cancer cell lines, underscoring their therapeutic applications (Ravinaik et al., 2021). The antifungal activity of novel N-substituted benzamides has also been a focus, providing insights into their use as antifungal agents (Saeed et al., 2008).
Properties
Molecular Formula |
C35H23N3O3 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide |
InChI |
InChI=1S/C35H23N3O3/c39-34(25-15-6-2-7-16-25)38(35(40)26-17-8-3-9-18-26)32-31-29(24-13-4-1-5-14-24)30-27-19-11-10-12-23(27)20-21-28(30)41-33(31)37-22-36-32/h1-22,29H |
InChI Key |
ZYZWLLGUNPRGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=NC=NC(=C25)N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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